Vilazodone impurity 17
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Overview
Description
Vilazodone impurity 17 is a chemical compound associated with the synthesis and degradation of Vilazodone, an antidepressant used for the treatment of major depressive disorder. This impurity is one of several that can form during the manufacturing process of Vilazodone, and its identification and control are crucial for ensuring the safety and efficacy of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vilazodone impurity 17 involves several steps, starting from basic chemical precursors. One common synthetic route begins with the reaction of 5-cyanoindole with 4-chlorobutanoyl chloride under catalysis by isobutyl-AlCl2, followed by reduction with 2-(methoxyethoxy)aluminum hydride. Subsequent steps involve hydrogenation with Pd/C and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize the formation of unwanted by-products. The use of environmentally friendly reagents and scalable processes is emphasized to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
Vilazodone impurity 17 undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this impurity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and amines are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Vilazodone impurity 17 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Vilazodone.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Vilazodone impurity A: 5-(4-(4-(5-cyano-1H-indol-3-yl) butyl) piperazin-1-yl) benzofuran-2-carboxylic acid.
Vilazodone impurity B: Vilazodone ester.
N-Nitroso Vilazodone: A nitrosamine derivative of Vilazodone.
Uniqueness
Vilazodone impurity 17 is unique due to its specific chemical structure and formation pathway. Unlike other impurities, it may have distinct physicochemical properties and reactivity, which can impact the overall quality and stability of the final pharmaceutical product .
Properties
CAS No. |
1637223-09-6 |
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Molecular Formula |
C26H25N5O3 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)-4-oxobutyl]piperazin-1-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H25N5O3/c27-15-17-3-5-22-20(12-17)21(16-29-22)23(32)2-1-7-30-8-10-31(11-9-30)19-4-6-24-18(13-19)14-25(34-24)26(28)33/h3-6,12-14,16,29H,1-2,7-11H2,(H2,28,33) |
InChI Key |
BMSCRDJVFQWRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N |
Origin of Product |
United States |
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